Itraconazole, (R)-(-)-

Description

Historical Context of Triazole Antifungals in Drug Discovery

The development of azole antifungal agents marked a significant advancement in the treatment of systemic fungal infections. Following the introduction of imidazoles, the first-generation triazoles, including fluconazole (B54011) and itraconazole (B105839), emerged in the 1980s. nih.govmdpi.com These compounds offered a broader spectrum of activity and an improved safety profile compared to their predecessors. nih.gov The primary mechanism of action for triazole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the fungal cell membrane's ergosterol (B1671047) biosynthesis pathway. nih.govecancer.org This disruption of ergosterol synthesis leads to impaired membrane integrity and ultimately, fungal cell death. researchgate.net

The success of first-generation triazoles spurred the development of second-generation agents with enhanced potency and a wider range of action against resistant and emerging fungal pathogens. nih.gov Despite these advancements, the emergence of drug-resistant fungal strains remains a significant challenge, driving ongoing research into novel triazole derivatives and their mechanisms of action. ebsco.comnih.gov

Significance of the (R)-(-)-Itraconazole Isomer in Antifungal and Repurposing Research

The stereochemistry of itraconazole plays a critical role in its biological activity. Research into the individual stereoisomers has revealed that the antifungal and anti-angiogenic properties are not equally distributed among them. For instance, studies have shown that all eight stereoisomers of itraconazole have been synthesized and evaluated for their activity against human endothelial cell proliferation and various fungal strains. nih.gov

Overview of Advanced Research Trajectories for Itraconazole

Beyond its established role as an antifungal agent, itraconazole has garnered significant attention for its potential in cancer therapy. ecancer.orgnih.govnih.gov This repurposing is based on several key mechanisms of action that are distinct from its antifungal properties.

One of the most well-documented repurposed activities of itraconazole is its ability to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netacs.orgnih.gov Itraconazole has been shown to inhibit vascular endothelial growth factor (VEGF) signaling, a critical pathway in angiogenesis. nih.govaacrjournals.org Specifically, it can interfere with the glycosylation and trafficking of VEGF receptor 2 (VEGFR2), leading to reduced endothelial cell proliferation and migration. aacrjournals.orgcornell.edu

Another significant area of research is itraconazole's role as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly reactivated in several types of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. ecancer.orgaacrjournals.org By inhibiting this pathway, itraconazole can suppress tumor growth. ecancer.org

Furthermore, itraconazole has been investigated for its ability to induce autophagic cell death in cancer cells and to reverse multidrug resistance, a major obstacle in chemotherapy. nih.govecancer.org Clinical and preclinical studies have explored the use of itraconazole as a monotherapy or in combination with other chemotherapeutic agents for various cancers, including prostate, lung, and pancreatic cancer. nih.govaacrjournals.orgcornell.edu

Interactive Data Table: Research Findings on Itraconazole's Repurposed Activities

| Research Area | Key Findings | Relevant Cancers |

| Anti-Angiogenesis | Inhibits VEGF signaling by preventing VEGFR2 glycosylation and trafficking. nih.govaacrjournals.org Reduces endothelial cell proliferation, migration, and tube formation. nih.gov | Non-small cell lung cancer, Prostate cancer nih.govcornell.edu |

| Hedgehog Pathway Inhibition | Inhibits the Hedgehog signaling pathway at clinically relevant concentrations. ecancer.org Effective against smoothened (SMO) mutations that confer resistance to other inhibitors. aacrjournals.org | Basal cell carcinoma, Medulloblastoma, Pancreatic cancer ecancer.orgaacrjournals.orgaacrjournals.org |

| Autophagy Induction | Induces autophagic growth arrest in glioblastoma cells. ecancer.org | Glioblastoma ecancer.org |

| Reversal of Multidrug Resistance | Reverses multidrug resistance in various cancer cell lines. nih.gov | Ovarian cancer, Breast cancer nih.gov |

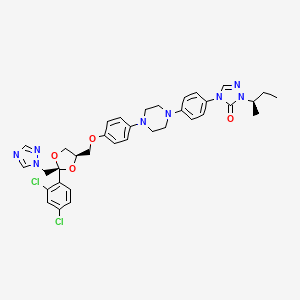

Structure

3D Structure

Properties

CAS No. |

154003-19-7 |

|---|---|

Molecular Formula |

C35H38Cl2N8O4 |

Molecular Weight |

705.6 g/mol |

IUPAC Name |

2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31-,35-/m1/s1 |

InChI Key |

VHVPQPYKVGDNFY-DKYCYSLVSA-N |

Isomeric SMILES |

CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Itraconazole, R

Chiral Synthesis Approaches for Itraconazole (B105839) Enantiomers

The synthesis of specific itraconazole enantiomers necessitates precise control over the stereochemistry at its three chiral centers. Various strategies have been developed to achieve this, primarily focusing on the enantioselective synthesis of key precursors and the application of stereocontrol strategies throughout the total synthesis.

Enantioselective Synthesis of (R)-(-)-Itraconazole Precursors

Another key intermediate is the triazole-containing dioxolane. The synthesis of this component can be challenging due to the basic nature of the triazole group, which can interfere with standard ketalization procedures. nih.gov To circumvent this, a common strategy involves first attaching the triazole moiety to a halogenated ketone, followed by ketalization with a tosylated glycerol. nih.gov

The synthesis of the triazolone moiety with a specific stereochemistry at the sec-butyl side chain is also crucial. This is often achieved by alkylating the triazolone ring with an enantiomerically pure alkyl bromide or brosylate, which are in turn prepared from commercially available and stereochemically defined alcohols. researchgate.net

Stereocontrol Strategies in Itraconazole Total Synthesis

Total synthesis of a specific itraconazole stereoisomer, such as (R)-(-)-itraconazole, requires a convergent approach where the pre-synthesized chiral fragments are coupled together. The final step typically involves the condensation of the tosylated dioxolane intermediate with the appropriate triazolone side chain. nih.govgoogle.com

For example, the synthesis of hydroxyitraconazole (B3325177) enantiomers has been achieved through a palladium-catalyzed amination of a triazolone with a piperazine (B1678402) derivative as a key step. researchgate.net The required enantiomerically pure dioxolyl tosylate and the alkylated triazolone were prepared separately, ensuring high stereochemical purity in the final product. researchgate.net

Recycling protocols have also been implemented to improve the yield of the desired diastereomer. This involves the diastereoselective crystallization of a tosylate salt, followed by re-equilibration of the mother liquor and subsequent crystallization to obtain the enantiomerically and diastereomerically pure acetonide. researchgate.net

Palladium-Catalyzed Transfer Hydrogenation in Itraconazole Synthesis

Palladium-catalyzed reactions are pivotal in modern organic synthesis due to their efficiency and selectivity under mild conditions. researchgate.net In the synthesis of itraconazole, palladium-catalyzed transfer hydrogenation is a key step for the reduction of a nitro group to an aniline (B41778). nih.gov This aniline is a crucial intermediate for the construction of the triazolone ring system. nih.gov

Industrial Synthesis Routes for Itraconazole Stereoisomers

The industrial synthesis of itraconazole typically produces a racemic mixture of the four cis-stereoisomers. google.com The process often involves the condensation of 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolane-4-methanol-4-methyl benzenesulfonate (B1194179) with 2,4-dihydro-4-[4-[4-[(4-hydroxyphenyl)-1-piperazinyl]phenyl]2-(1-methylpropyl)-3H-1,2,4-triazol-3-one. google.com The reaction is carried out in the presence of a base like sodium hydroxide (B78521) in a dipolar aprotic solvent such as dimethylformamide (DMF). google.com

A key challenge in the industrial setting is to obtain the desired 1:1:1:1 ratio of the four stereoisomeric cis forms, which is suitable for pharmaceutical formulations. google.com This is often achieved through a specific purification process of the crude itraconazole. The purification can involve the use of a mixture of solvents like dimethylformamide, acetone, and methanol (B129727) to obtain the desired isomeric ratio. google.com

One patented method for the synthesis of a key intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazole-1-methyl)-1,3-dioxolane-4-methanol, reports a yield of over 80% with an isomer impurity content of less than 11%, making it suitable for large-scale industrial production. patsnap.com

Green Chemistry Principles Applied to Itraconazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific, comprehensive studies on the application of green chemistry to the entire itraconazole synthesis are not widely detailed in the provided results, some aspects align with these principles.

The use of catalytic reactions, such as the palladium-catalyzed hydrogenation, is a core principle of green chemistry as it reduces the need for stoichiometric reagents. researchgate.net Additionally, the development of efficient synthetic routes with high yields, like the one reported for the triazole intermediate with over 80% yield, minimizes waste. patsnap.com

Furthermore, research into co-crystallization of itraconazole with amino acids using techniques like neat and cocktail cogrinding presents a greener approach to formulation by limiting the use of organic solvents. researchgate.net The synthesis of thiazole-imino derivatives, related to antifungal agents, has also been explored using greener methods in aqueous media, avoiding hazardous solvents like sulfuric acid. ufms.br

Purification and Separation Techniques for Itraconazole Stereoisomers

Given that itraconazole is often synthesized as a mixture of stereoisomers, effective purification and separation techniques are crucial for obtaining specific enantiomers or a desired isomeric ratio. nih.govgoogle.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the analytical and semipreparative separation of itraconazole stereoisomers. nih.govrotachrom.com Polysaccharide-based stationary phases, such as cellulose (B213188) tris-(4-methylbenzoate) and cellulose tris-(3,5-dimethylphenylcarbamate), have been successfully employed to resolve all four cis-stereoisomers. nih.gov A two-step HPLC approach can be used, where the initial separation yields two pure stereoisomers and a mixed fraction, which is then further separated in a second run. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a more cost-effective and environmentally friendly alternative to HPLC for chiral separations, utilizing supercritical CO2 as the mobile phase. rotachrom.com

Other Techniques:

Crystallization: Preferential crystallization and diastereoisomeric crystallization are established methods for resolving enantiomers on an industrial scale. researchgate.netsavemyexams.com In the context of itraconazole synthesis, diastereoselective crystallization of a tosylate salt has been used to isolate a specific diastereomer. researchgate.net

Electrokinetic Chromatography (EKC): The four stereoisomers of itraconazole have been successfully resolved using EKC with a cyclodextrin (B1172386) (heptakis-2,3,6-tri-O-methyl-beta-CD) as a chiral selector. nih.gov

The table below summarizes some of the key separation techniques and their applications for itraconazole stereoisomers.

| Technique | Stationary/Mobile Phase or Selector | Application | Reference |

| HPLC | Cellulose tris-(4-methylbenzoate) | Semipreparative isolation of four stereoisomers | nih.gov |

| HPLC | Cellulose tris-(3,5-dimethylphenylcarbamate) | Complementary selectivity for full separation | nih.gov |

| EKC | Heptakis-2,3,6-tri-O-methyl-beta-CD | Resolution of four stereoisomers | nih.gov |

| Crystallization | Diastereoselective crystallization of tosylate salt | Isolation of a specific diastereomer | researchgate.net |

Molecular and Cellular Mechanisms of Action of Itraconazole, R

Primary Antifungal Mechanism: Ergosterol (B1671047) Biosynthesis Inhibition

The principal antifungal action of Itraconazole (B105839), (R)-(-)-, lies in its ability to inhibit the synthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. patsnap.comnih.gov This inhibition disrupts the membrane's structural integrity and fluidity, leading to increased permeability and ultimately fungal cell death. patsnap.comdroracle.ai

Itraconazole's selective toxicity towards fungal cells is attributed to its high affinity for the fungal cytochrome P450 enzyme, 14α-demethylase (also known as CYP51 or Erg11). droracle.aiaocd.orgmdpi.com This enzyme is a critical catalyst in the conversion of lanosterol (B1674476) to ergosterol. patsnap.compatsnap.com Itraconazole binds more avidly to fungal CYP51 than to its mammalian counterpart, which is involved in cholesterol biosynthesis. droracle.ainih.gov This selectivity minimizes the drug's impact on human cells. droracle.ai Studies have shown that Itraconazole binds tightly to Candida albicans CYP51 with a high affinity, while its binding to human CYP51 is significantly weaker. nih.gov

The inhibitory action of Itraconazole on CYP51 is achieved through the interaction of its triazole ring with the heme iron atom at the enzyme's active site. drugbank.comresearchgate.net The nitrogen atom (N-4) of the triazole ring coordinates with the heme iron, preventing the binding of the natural substrate, lanosterol, and halting the demethylation process. nih.govresearchgate.net In addition to this primary interaction, the side chains of the Itraconazole molecule form further connections with the polypeptide structure of the CYP51 enzyme, reinforcing the binding and inhibition. researchgate.net

Crystallographic studies of fungal CYP51 in complex with azole inhibitors have provided detailed insights into the structural basis of their interaction. frontiersin.orgpnas.org These studies reveal that the elongated structure of Itraconazole fits into the active site channel of the enzyme. frontiersin.org The drug's lipophilic portions interact with hydrophobic residues within the active site, while the polar triazole head coordinates with the central heme iron. researchgate.net This comprehensive binding prevents the conformational changes necessary for the catalytic cycle of the enzyme. pnas.org

The inhibition of ergosterol synthesis by Itraconazole leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol. patsnap.compatsnap.comnih.gov This altered sterol composition disrupts the normal packing of phospholipids, increasing the membrane's permeability and fluidity. patsnap.comnih.gov The compromised membrane integrity leads to the leakage of essential cellular components and ions, ultimately resulting in the cessation of fungal growth and cell death. patsnap.comnih.gov

The disruption of the fungal cell membrane's integrity due to ergosterol depletion also has secondary effects on other cellular processes, including the synthesis of chitin (B13524), a crucial component of the fungal cell wall. drugbank.comnih.govmedex.com.bd The enzymes responsible for chitin synthesis are membrane-bound, and their activity is dependent on the proper lipid environment. medex.com.bd The altered membrane composition caused by Itraconazole can lead to the dysregulation of these enzymes, resulting in abnormal cell wall formation and further contributing to the antifungal effect. drugbank.commedex.com.bd

Alternative Molecular Targets of Itraconazole, (R)-(-)- Beyond Ergosterol Synthesis

Beyond its well-established antifungal mechanism, Itraconazole has been shown to interact with several other molecular targets, leading to a range of biological activities, including anti-angiogenic and anti-cancer effects. nih.govecancer.orgnih.gov These alternative mechanisms are distinct from its inhibition of fungal sterol biosynthesis. reya-lab.org

Key alternative molecular targets and pathways affected by Itraconazole include:

Angiogenesis Inhibition : Itraconazole has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels. nih.govnih.govlabmedica.com This effect is mediated through multiple pathways, including the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling. nih.govdovepress.com Itraconazole can prevent the proper glycosylation and phosphorylation of VEGFR2, a key receptor in the VEGF pathway, thereby inhibiting endothelial cell proliferation, migration, and tube formation. researchgate.netovid.com

Hedgehog Signaling Pathway Inhibition : Itraconazole is a potent antagonist of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and is often aberrantly activated in various cancers. reya-lab.orgnih.govfrontiersin.org Itraconazole acts on the essential Hh pathway component Smoothened (SMO), preventing its ciliary accumulation and subsequent activation of the Gli family of transcription factors. reya-lab.orgnih.gov This inhibition occurs through a mechanism distinct from that of other SMO antagonists. nih.govnih.gov

mTOR Signaling Pathway Inhibition : Itraconazole has been shown to inhibit the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. researchgate.netpnas.orgnih.gov This inhibition is linked to its interaction with the mitochondrial protein voltage-dependent anion channel 1 (VDAC1). pnas.orgpnas.org By binding to VDAC1, Itraconazole disrupts mitochondrial metabolism, leading to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTOR. pnas.orgpnas.org

Reversal of Multidrug Resistance : Itraconazole can inhibit the function of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells by actively transporting chemotherapeutic agents out of the cell. nih.govresearchgate.net By blocking P-gp, Itraconazole can increase the intracellular concentration and efficacy of co-administered anticancer drugs. nih.gov

Induction of Autophagy : In some cancer cell types, Itraconazole has been observed to induce autophagic growth arrest or cell death. ecancer.orgnih.govovid.com

Inhibition of Hedgehog Signaling Pathway

(R)-(-)-Itraconazole has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is aberrantly activated in various cancers. nih.govnih.gov Its inhibitory action is distinct from its effect on fungal sterol biosynthesis. nih.govnih.gov

The primary molecular target of (R)-(-)-Itraconazole within the Hedgehog pathway is the Smoothened (SMO) protein, a seven-transmembrane receptor essential for signal transduction. nih.govnih.gov In the canonical pathway, the binding of the Hedgehog ligand to its receptor, Patched (PTCH), alleviates the inhibition of SMO, allowing it to accumulate in the primary cilium and initiate downstream signaling. nih.gov

(R)-(-)-Itraconazole disrupts this process by acting on SMO through a mechanism separate from that of other known SMO antagonists, such as cyclopamine. nih.govnih.gov Research indicates that Itraconazole prevents the ciliary accumulation of SMO that is typically induced by Hedgehog stimulation. nih.govnih.gov This suggests that Itraconazole may bind to a site on SMO distinct from that of cyclopamine. nih.gov This distinct mechanism of action is highlighted by the finding that Itraconazole can inhibit the activity of SMO mutants that have acquired resistance to other antagonists. nih.gov

| Aspect of Interaction | Description | Key Findings |

|---|---|---|

| Target | Smoothened (SMO), a key component of the Hedgehog signaling pathway. nih.govnih.gov | Acts as a potent antagonist of the Hedgehog signaling pathway. nih.govnih.gov |

| Mechanism | Prevents the accumulation of SMO in the primary cilium following Hedgehog stimulation. nih.govnih.gov | Acts via a mechanism distinct from other SMO antagonists like cyclopamine. nih.govnih.gov |

| Binding Site | Believed to be distinct from the binding site of cyclopamine. nih.gov | Retains activity against SMO mutants resistant to other antagonists. nih.gov |

The inhibition of SMO by (R)-(-)-Itraconazole leads to the suppression of the downstream signaling cascade, ultimately affecting the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which are the terminal effectors of the Hedgehog pathway. nih.govnih.gov Upon pathway activation, Gli proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation. nih.govnih.gov

By blocking SMO function, (R)-(-)-Itraconazole effectively prevents the activation and nuclear translocation of Gli proteins. frontiersin.org This results in a significant downregulation of Hedgehog target genes, including Gli1 itself, which is a hallmark of pathway inhibition. scientifiq.aioup.com Studies have demonstrated that treatment with Itraconazole leads to a reduction in Gli1 expression in various cancer cell models. scientifiq.airesearchgate.net This suppression of Gli-mediated transcription is central to the anti-tumor effects attributed to the inhibition of the Hedgehog pathway by (R)-(-)-Itraconazole. frontiersin.org

Inhibition of Angiogenesis

(R)-(-)-Itraconazole exhibits potent antiangiogenic activity, interfering with the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.govaacrjournals.org This activity is mediated through multiple mechanisms targeting endothelial cells.

A key mechanism underlying the antiangiogenic effects of (R)-(-)-Itraconazole is its ability to interfere with the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the primary receptor for VEGF-A, a potent pro-angiogenic factor. nih.govnih.gov Itraconazole treatment leads to a defect in the proper glycosylation of VEGFR2 in endothelial cells. nih.govnih.govresearchgate.net Specifically, it causes an accumulation of immature, hypoglycosylated forms of the receptor. nih.govresearchgate.netresearchgate.net

This altered glycosylation impairs the trafficking of VEGFR2 to the cell surface, leading to a decrease in its cell surface expression. nih.govresearchgate.net Consequently, the binding of VEGF to its receptor is significantly inhibited. nih.govresearchgate.net The improper glycosylation and reduced ligand binding result in a strong inhibition of VEGF-stimulated autophosphorylation of VEGFR2, a critical step for the activation of downstream signaling pathways. nih.govresearchgate.net For instance, the phosphorylation of phospholipase C γ1 (PLCγ1), a direct substrate of activated VEGFR2, is also markedly reduced following Itraconazole treatment. nih.gov

| Effect | Molecular Consequence | Functional Outcome |

|---|---|---|

| Inhibition of Glycosylation | Accumulation of immature N-glycans on VEGFR2. nih.govnih.govresearchgate.net | Impaired receptor maturation and trafficking. nih.govresearchgate.net |

| Inhibition of Phosphorylation | Reduced autophosphorylation of VEGFR2 upon VEGF stimulation. nih.govresearchgate.net | Blockade of downstream signaling cascades (e.g., PLCγ1 activation). nih.gov |

A direct consequence of the disruption of pro-angiogenic signaling pathways by (R)-(-)-Itraconazole is the potent inhibition of endothelial cell proliferation. aacrjournals.orgnih.gov This effect is a cornerstone of its antiangiogenic activity. By blocking critical signaling pathways such as the VEGFR2 cascade, Itraconazole induces a cell cycle arrest in the G1 phase in human umbilical vein endothelial cells (HUVECs). nih.gov This antiproliferative effect has been observed in response to various angiogenic stimuli, including VEGF and basic fibroblast growth factor (bFGF). aacrjournals.org

In addition to its direct effects on VEGFR2, (R)-(-)-Itraconazole also disrupts intracellular cholesterol trafficking in endothelial cells. pnas.orgresearchgate.net It blocks the exit of cholesterol from late endosomes and lysosomes, leading to an accumulation of cholesterol within these organelles, a phenotype similar to that observed in Niemann-Pick type C (NPC) disease. pnas.orgresearchgate.net

This disruption of cholesterol homeostasis has been shown to be an upstream event that contributes to the antiangiogenic effects of Itraconazole. researchgate.net Proper cholesterol trafficking is essential for the activation of the mammalian target of rapamycin (mTOR) signaling pathway in endothelial cells. pnas.org By inducing cholesterol accumulation in lysosomes, Itraconazole inhibits mTOR activity. pnas.orgresearchgate.net Furthermore, the restoration of cellular cholesterol levels has been shown to rescue the defects in VEGFR2 glycosylation and signaling caused by Itraconazole, suggesting a link between cholesterol trafficking and the modulation of VEGFR2 function. nih.govresearchgate.net

Modulation of Mammalian Target of Rapamycin (mTOR) Signaling Pathway

Itraconazole has been shown to inhibit the mechanistic target of rapamycin (mTOR) signaling pathway, a critical regulator of cell function. nih.gov The molecular mechanism mediating this activity involves a direct interaction with a key mitochondrial protein, leading to downstream effects on cellular energy homeostasis and the activation of a primary energy sensor. nih.govnih.gov

Interaction with Voltage-Dependent Anion Channel 1 (VDAC1)

Research has identified the Voltage-Dependent Anion Channel 1 (VDAC1) as a primary binding protein and a direct molecular target of itraconazole in endothelial cells. nih.govpnas.org VDAC1 is a protein located in the outer mitochondrial membrane that governs the passage of ions and small metabolites, thereby regulating mitochondrial metabolism. nih.govpnas.org The binding of itraconazole to VDAC1 interferes with its function of controlling mitochondrial metabolism. nih.gov This interaction is a key initiating step in a cascade that ultimately leads to the inhibition of the mTOR pathway. nih.govnih.gov Studies using VDAC1-knockout cells have demonstrated that these cells are resistant to the mTOR-inhibiting effects of itraconazole, confirming that VDAC1 is the essential mediator of this specific activity. nih.govnih.gov

Other Identified Cellular Pathways and Enzymes

Beyond its effects on the mTOR pathway, itraconazole influences several other cellular signaling cascades and enzymes involved in cell survival, proliferation, and death.

Inhibition of Heme Oxygenase

Azole antifungal agents, which share structural features with itraconazole, have been identified as potent inhibitors of Heme Oxygenase (HO). researchgate.netnih.gov Studies on ketoconazole, another azole antifungal, have shown that it acts as a noncompetitive inhibitor of HO, significantly decreasing its catalytic capacity (Vmax) without altering the substrate binding affinity (Km). researchgate.net Given the structural similarities, it is hypothesized that inhibition of HO may contribute to the pharmacological actions of itraconazole and other drugs in this class. researchgate.netnih.gov

Modulation of Wnt Signaling Pathway

Itraconazole has been found to suppress the Wnt/β-catenin signaling pathway. oncotarget.comnih.gov In melanoma cell lines, treatment with itraconazole resulted in a significant reduction in the expression of key components of this pathway, including Wnt3A and β-catenin, at both the transcriptional and protein levels. oncotarget.com Similarly, in the context of endometrial cancer, itraconazole was shown to downregulate the expression of Wnt-3a and β-catenin while upregulating Axin-1, a negative regulator of the pathway. nih.gov This inhibition of Wnt signaling is another mechanism through which itraconazole exerts its anti-tumor effects. oncotarget.comnih.gov

Induction of Apoptosis and Autophagy in Cellular Models

Itraconazole has been demonstrated to induce both apoptosis (programmed cell death) and autophagy in various cancer cell models. nih.govnih.gov In colon cancer cells, itraconazole treatment leads to increased expression of cleaved caspase-3, an executioner caspase in apoptosis, and induces G1 cell cycle arrest. nih.gov Concurrently, it enhances the expression of autophagy markers like LC3B and p62, suggesting the induction of autophagic processes. nih.gov The inhibition of autophagy was found to increase the viability of itraconazole-treated cells, indicating that the induced autophagy contributes to cell death. nih.gov

Similar effects have been observed in breast cancer and melanoma models, where itraconazole promotes apoptosis and autophagic cell death. nih.govresearchgate.net The underlying mechanism in some cases, such as in melanoma, involves the inhibition of the Hedgehog signaling pathway, which in turn leads to autophagy-mediated apoptosis. nih.gov

Table 2: Summary of Itraconazole's Effects on Apoptosis and Autophagy

| Cellular Model | Observed Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| Colon Cancer Cells | Induction of Apoptosis | Increased cleaved caspase-3 | nih.gov |

| Colon Cancer Cells | Induction of Autophagy | Enhanced LC3B and p62 expression | nih.gov |

| Melanoma Cells | Induction of Apoptosis | - | nih.gov |

| Melanoma Cells | Induction of Autophagy | Mediated by Hedgehog signaling inhibition | nih.gov |

| Breast Cancer Cells | Induction of Apoptosis | Reduced BCL-2, elevated caspase-3 activity | researchgate.net |

| Breast Cancer Cells | Induction of Autophagic Cell Death | Upregulation of LC3-II, p62 degradation | researchgate.net |

Cell Cycle Arrest Mechanisms

Disclaimer: The following information pertains to the effects of itraconazole on cell cycle arrest. The studies cited have not specified the use of the (R)-(-)- enantiomer, and therefore the findings are attributed to the racemic mixture of itraconazole. The specific effects of the (R)-(-)- enantiomer on cell cycle arrest have not been detailed in the available scientific literature.

Itraconazole has been shown to impede cancer cell proliferation by inducing cell cycle arrest, primarily at the G1/S and G2/M transitions. This disruption of the normal cell cycle progression is a key component of its anticancer activity.

In several types of cancer cells, including gastric, melanoma, and triple-negative breast cancer, itraconazole treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.govfrontiersin.orgnih.gov This G1 arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation. nih.gov For instance, in gastric cancer cells, treatment with itraconazole resulted in a significant increase in the proportion of cells in the G1 phase and a corresponding decrease in the S phase population. nih.gov

The molecular mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins. Research has demonstrated that itraconazole can decrease the expression of Cyclin D1 and its associated cyclin-dependent kinase, CDK4. nih.govpatsnap.com These two proteins form a complex that is crucial for the progression through the G1 phase. By downregulating Cyclin D1 and CDK4, itraconazole effectively puts a brake on the cell cycle. nih.gov Furthermore, itraconazole has been observed to increase the expression of the cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p27KIP1. nih.gov These proteins act as negative regulators of the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes, thus reinforcing the G1 arrest. nih.gov

In addition to G1 arrest, some studies have reported that itraconazole can induce a G2/M phase arrest in certain cancer types, such as cutaneous squamous cell carcinoma. nih.gov This indicates that itraconazole may have multiple checkpoints at which it can halt cancer cell proliferation.

The induction of cell cycle arrest by itraconazole is also linked to its inhibitory effects on signaling pathways that are often dysregulated in cancer, such as the Hedgehog (Hh) and Wnt signaling pathways. nih.govfrontiersin.orgresearchgate.net For example, in gastric cancer, the inhibition of the Hh pathway by itraconazole leads to a decrease in the expression of the transcription factor Gli1, which in turn affects the expression of cell cycle regulatory proteins like Cyclin D1. nih.govfrontiersin.org

The following table summarizes the research findings on the effects of itraconazole on the cell cycle in various cancer cell lines.

| Cancer Type | Cell Lines | Observed Effect | Molecular Mechanisms | Citation |

|---|---|---|---|---|

| Gastric Cancer | MKN45, AGS | G1 phase arrest | Increased p21 and p27; Decreased Cyclin D1 and Gli1 | nih.gov |

| Melanoma | A375, A2058 | G1 phase arrest | Decreased Cyclin D1 and CDK4 | nih.gov |

| Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | G0/G1 phase arrest | Decreased Cyclin D1 | patsnap.com |

| Cutaneous Squamous Cell Carcinoma | A431, Colo16 | G2/M phase arrest | Not specified | nih.gov |

| Colorectal Cancer | HT55 | Induces proliferation then senescence | Inhibition of Wnt signaling | frontiersin.org |

Molecular Basis of Antifungal Resistance to Itraconazole, R

Mechanisms of Target Enzyme (CYP51) Mutations

The primary target of Itraconazole (B105839) is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene (also known as CYP51). This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. nih.gov Alterations in the ERG11 gene can lead to a decreased affinity of Itraconazole for its target, thereby conferring resistance.

Point mutations within the coding sequence of the ERG11 gene are a common mechanism of Itraconazole resistance. These mutations result in amino acid substitutions that can alter the three-dimensional structure of the CYP51 enzyme, particularly in the active site where Itraconazole binds. oup.comnih.gov This structural change can reduce the binding affinity of the drug, rendering it less effective at inhibiting the enzyme's function.

Numerous studies have identified specific point mutations in the ERG11 gene of various fungal pathogens that are associated with Itraconazole resistance. For instance, in Aspergillus fumigatus, mutations at codons G54, L98, and M220 in the CYP51A gene have been linked to reduced susceptibility to Itraconazole. frontiersin.orgasm.org The G54W mutation, for example, significantly decreases the susceptibility to Itraconazole and posaconazole (B62084). frontiersin.org Similarly, the M220K mutation results in a 15-fold decrease in susceptibility to Itraconazole inhibition. asm.org

In Candida albicans, over 160 different amino acid substitutions in the Erg11 protein have been reported. mdpi.com While not all of these mutations lead to clinically significant resistance, several have been confirmed to reduce susceptibility to azoles. For example, the Y132F substitution is a frequently observed mutation in azole-resistant C. albicans isolates. mdpi.com Studies have also identified "hot spot" regions in the ERG11 gene, spanning amino acids 105-165, 266-287, and 405-488, which are particularly prone to mutations that confer resistance. mdpi.comnih.gov

It is important to note that the impact of a specific mutation can vary between different azole drugs. For instance, the Y145F mutation in Cryptococcus neoformans confers resistance to voriconazole (B182144) but increases susceptibility to Itraconazole and posaconazole. nih.govfrontiersin.org

| Fungal Species | Gene | Mutation | Effect on Itraconazole Susceptibility |

| Aspergillus fumigatus | CYP51A | G54W/R/E/V | Reduced susceptibility/Cross-resistance with posaconazole frontiersin.orgasm.org |

| Aspergillus fumigatus | CYP51A | M220I/V/T/K | Reduced susceptibility frontiersin.orgasm.org |

| Aspergillus fumigatus | CYP51A | L98H | Marginal decrease in susceptibility asm.org |

| Candida albicans | ERG11 | Y132F/H | Reduced susceptibility oup.comnih.gov |

| Candida albicans | ERG11 | K143R/Q | Changes in itraconazole resistance were not significant oup.comnih.gov |

| Candida tropicalis | ERG11 | Y132F | Associated with resistance mdpi.com |

| Candida tropicalis | ERG11 | S154F | Associated with resistance mdpi.com |

An increase in the amount of the target enzyme, CYP51, can also lead to Itraconazole resistance. This is often achieved through the overexpression of the ERG11 gene. nih.gov When the gene is overexpressed, the fungal cell produces more CYP51 enzyme than can be inhibited by standard concentrations of the drug, thus allowing for continued ergosterol synthesis.

One mechanism leading to overexpression is the duplication of the ERG11 gene or even the entire chromosome on which it resides, a phenomenon known as aneuploidy. frontiersin.org For example, in Candida albicans, the duplication of the left arm of chromosome 5, which contains the ERG11 gene, results in multiple copies and subsequent overexpression, contributing to azole resistance. frontiersin.org Similarly, in Trichophyton indotineae, resistance to azoles has been linked to the presence of multiple tandem copies of the TinCYP51B gene, leading to its overexpression. nih.gov In some cases, the combination of ERG11 overexpression and point mutations can lead to even higher levels of resistance.

Research has shown that the overexpression of ERG11 is a significant factor in the development of Itraconazole resistance in clinical isolates of Candida krusei. scienceopen.comcdnsciencepub.com Studies have demonstrated a significantly higher expression level of ERG11 in Itraconazole-resistant strains compared to susceptible ones. cdnsciencepub.com

Mutations in the promoter region of the ERG11 gene can also lead to its overexpression. The promoter region is a segment of DNA that controls the rate of transcription of a gene. Mutations in this region can lead to a more active promoter, resulting in increased production of the CYP51 enzyme.

In Candida albicans, gain-of-function mutations in the transcription factor Upc2p, which regulates the expression of ERG11, can lead to the upregulation of the gene and subsequent azole resistance. nih.gov These mutations often occur near the C-terminus of the Upc2 protein and can relieve it from a repressor, leading to its constitutive activation and enhanced transcription of ERG11. nih.gov While the direct link between specific promoter mutations and Itraconazole resistance is an area of ongoing research, it represents a crucial mechanism for the upregulation of the target enzyme.

Efflux Pump Mediated Resistance to Itraconazole, (R)-(-)-

Another major mechanism of Itraconazole resistance involves the active transport of the drug out of the fungal cell, which reduces its intracellular concentration to sub-inhibitory levels. nih.gov This process is mediated by efflux pumps, which are membrane proteins that recognize and export a wide range of substrates, including antifungal drugs. oup.com The overexpression of the genes encoding these pumps is a common feature of azole-resistant fungal isolates. Two major superfamilies of efflux transporters are implicated in Itraconazole resistance: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. biotechmedjournal.comoup.com

ABC transporters utilize the energy from ATP hydrolysis to actively transport substrates across cellular membranes. biotechmedjournal.com In many fungal species, the overexpression of genes encoding ABC transporters is a key mechanism of resistance to Itraconazole.

In Candida albicans, the overexpression of CDR1 and CDR2 (Candida Drug Resistance), which encode ABC transporters, is a well-documented cause of azole resistance. biotechmedjournal.com Functional homologues of these genes have been identified in other Candida species, such as CgCDR1 and CgCDR2 in Candida glabrata, which also contribute to azole resistance when overexpressed. biotechmedjournal.com

In Aspergillus fumigatus, several ABC transporters have been implicated in Itraconazole resistance, including AtrF, AtrI, and AfuMDR4. nih.govbiotechmedjournal.comnih.gov For instance, the atrI gene has been shown to mediate resistance to Itraconazole. oup.com Similarly, in Trichophyton rubrum, the upregulation of the ABC transporter TruMDR2 has been identified as a major contributor to Itraconazole resistance. researchgate.netnih.gov

| Fungal Species | ABC Transporter Gene | Role in Itraconazole Resistance |

| Candida albicans | CDR1, CDR2 | Overexpression leads to resistance biotechmedjournal.com |

| Candida glabrata | CgCDR1, CgCDR2 | Overexpression confers resistance biotechmedjournal.com |

| Candida krusei | CkABC1, CkABC2 | Overexpression of ABC2 is associated with resistance scienceopen.combiotechmedjournal.com |

| Aspergillus fumigatus | atrF, atrI, AfuMDR4 | Overexpression is linked to resistance nih.govbiotechmedjournal.comnih.gov |

| Trichophyton rubrum | TruMDR2 | Upregulation is a major contributor to resistance researchgate.netnih.gov |

MFS transporters are a large and diverse group of secondary active transporters that utilize the proton motive force to export substrates. oup.combiotechmedjournal.com The overexpression of certain MFS transporter genes can also lead to Itraconazole resistance.

In Candida albicans, the MFS transporter Mdr1p, encoded by the MDR1 gene, has been shown to confer resistance to some azoles, although its role in Itraconazole resistance is less pronounced compared to fluconazole (B54011). biotechmedjournal.com However, in Aspergillus fumigatus, the MFS transporter AfuMDR3 is significantly overexpressed in some Itraconazole-resistant mutants. biotechmedjournal.comnih.gov

Regulation of Efflux Pump Gene Expression

A primary mechanism of Itraconazole resistance involves the overexpression of efflux pump genes, which actively transport the drug out of the fungal cell, thereby reducing its intracellular concentration. The two major families of efflux pumps implicated in azole resistance are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. frontiersin.orgnih.gov In Candida albicans, the upregulation of genes encoding these pumps, such as CDR1 (Candida Drug Resistance 1), CDR2, and MDR1 (Multidrug Resistance 1), is a common finding in Itraconazole-resistant isolates. nih.govoup.com

The expression of these genes is tightly controlled by a network of transcription factors. Mutations in these regulatory proteins can lead to the constitutive overexpression of the efflux pumps. For instance, gain-of-function mutations in the transcription factor Tac1p are known to cause the upregulation of CDR1 and CDR2. mdpi.com Similarly, mutations in Mrr1p can lead to the overexpression of MDR1. mdpi.com The presence of Itraconazole can also induce the expression of these genes, suggesting an adaptive response by the fungus to drug-induced stress. nih.gov

| Efflux Pump Gene | Transcription Factor(s) | Role in Itraconazole Resistance |

| CDR1 | Tac1p | Upregulation leads to active efflux of Itraconazole. mdpi.com |

| CDR2 | Tac1p | Works in concert with CDR1 to reduce intracellular drug levels. mdpi.com |

| MDR1 | Mrr1p | Overexpression contributes to Itraconazole resistance. mdpi.com |

Alterations in Ergosterol Biosynthesis Pathway Enzymes Beyond CYP51

While mutations in the ERG11 gene, which encodes the primary target of azoles, lanosterol 14α-demethylase (CYP51), are a well-established resistance mechanism, alterations in other enzymes within the ergosterol biosynthesis pathway also play a crucial role.

A significant alternative resistance mechanism involves mutations in the ERG3 gene, which encodes the enzyme sterol C5,6-desaturase. nih.govasm.org This enzyme is responsible for a late step in ergosterol biosynthesis. When CYP51 is inhibited by Itraconazole, toxic methylated sterols accumulate in the fungal cell membrane, leading to cell death. However, loss-of-function mutations in ERG3 prevent the formation of these toxic sterols. nih.govasm.org Instead, the fungus accumulates different sterol intermediates that are compatible with cell growth, rendering the organism resistant to the effects of Itraconazole. nih.govcardiff.ac.uk Studies have identified various mutations in the ERG3 gene, including missense and nonsense mutations, that lead to a non-functional enzyme and confer resistance to Itraconazole and other azoles. asm.orgnih.gov

| Gene | Enzyme | Function in Ergosterol Biosynthesis | Impact of Mutation on Itraconazole Resistance |

| ERG3 | Sterol C5,6-Desaturase | Catalyzes a late step in ergosterol synthesis. | Loss-of-function mutations prevent the formation of toxic sterols upon azole treatment, leading to resistance. nih.govasm.org |

Biofilm Formation and Itraconazole Resistance Mechanisms

Fungal biofilms, which are structured communities of cells encased in a self-produced extracellular matrix (ECM), exhibit profound resistance to antifungal agents, including Itraconazole. nih.govresearchgate.netnih.gov This resistance is multifactorial and arises from several properties of the biofilm.

The dense ECM acts as a physical barrier, limiting the penetration of Itraconazole to the fungal cells within the biofilm. nih.govresearchgate.net Components of the matrix, such as β-1,3 glucans, can sequester the drug, further reducing its effective concentration. researchgate.nettandfonline.com

Within the biofilm, a subpopulation of dormant, highly drug-tolerant cells known as "persister cells" can be found. semanticscholar.orgnih.govnih.gov These cells are not genetically resistant but are phenotypically tolerant to high concentrations of antifungals and can survive treatment, potentially leading to the recurrence of infection. researchgate.netresearchgate.net

Heteroresistance Phenomena to Itraconazole

Heteroresistance is a phenomenon where a subpopulation of a seemingly susceptible fungal strain exhibits resistance to an antifungal agent. This is not a stable, genetically encoded resistance but rather an adaptive and transient state. nih.gov In the context of Itraconazole, heteroresistance has been observed in species such as Cryptococcus gattii. nih.gov

Studies have shown that heteroresistance to Itraconazole can be an intrinsic property of some fungal strains. nih.gov The resistant subpopulation can exhibit altered morphology, including changes in cell size and capsule properties. nih.gov Furthermore, heteroresistance can be associated with increased virulence, potentially due to enhanced survival within host cells like macrophages. nih.gov The molecular basis of heteroresistance is complex and may involve transient changes in gene expression, including those related to ergosterol biosynthesis and stress response pathways.

Cross-Resistance Patterns of Itraconazole with Other Azoles

Cross-resistance, where resistance to one azole antifungal confers resistance to other azoles, is a significant clinical concern. Due to their similar mechanism of action, targeting the same enzyme in the ergosterol biosynthesis pathway, cross-resistance between Itraconazole and other azoles like fluconazole and voriconazole is common. nih.govscispace.com

The primary mechanisms driving cross-resistance are often the same as those conferring resistance to a single azole. Overexpression of efflux pumps, particularly those of the ABC transporter family like Cdr1p, can expel a broad range of azoles, leading to a multidrug-resistant phenotype. frontiersin.orgnih.gov Additionally, mutations in the ERG11 gene can alter the drug-binding site, reducing the affinity for multiple azole drugs. mdpi.com

Studies have shown that clinical isolates resistant to fluconazole are often also resistant to Itraconazole. nih.gov The specific patterns of cross-resistance can vary depending on the fungal species and the particular resistance mechanism involved. For instance, certain ERG11 mutations may confer high-level resistance to fluconazole but only moderately affect susceptibility to Itraconazole, or vice versa.

| Azole Antifungal | Common Cross-Resistance with Itraconazole | Primary Shared Resistance Mechanisms |

| Fluconazole | High | Overexpression of CDR1/CDR2 and MDR1; Mutations in ERG11. frontiersin.orgnih.gov |

| Voriconazole | Moderate to High | Overexpression of CDR1/CDR2; Mutations in ERG11. scispace.com |

| Ketoconazole | High | Overexpression of CDR1/CDR2; Mutations in ERG11. scispace.com |

Structure Activity Relationship Sar Studies and Itraconazole, R Analogues

Impact of Absolute Stereochemistry on Itraconazole's Biological Activity

Itraconazole (B105839) possesses three chiral centers, giving rise to eight possible stereoisomers. nih.govwikipedia.orgnih.gov The commercially available formulation is a 1:1:1:1 racemic mixture of four cis-stereoisomers. nih.govwikipedia.org The stereochemical configuration significantly influences the biological activity of itraconazole, with distinct effects observed for its antifungal and other therapeutic properties like antiangiogenic and anti-Hedgehog pathway activities. nih.govresearchgate.net

The stereochemistry of the dioxolane ring is a critical determinant of itraconazole's biological activity. nih.gov Specifically, the orientation of the substituents on the dioxolane ring, designated as cis or trans, has a profound impact.

The antifungal potency of itraconazole is highly dependent on the stereochemistry of the dioxolane ring. nih.gov Studies have shown that the cis-diastereomers are generally more potent antifungal agents compared to the trans-diastereomers. researchgate.net For instance, against Candida albicans, stereoisomers with the (2S,4R) configuration in the dioxolane ring were found to be four times more potent than those with the (2R,4S) configuration. psu.edu In a broader study against five fungal strains, two of the trans isomers, (2R,4R,2′S) and (2R,4R,2′R), were significantly less potent, by a margin of 4- to 32-fold, than the cis isomers. nih.gov However, the other pair of trans isomers, (2S,4S,2′S) and (2S,4S,2′R), exhibited potency comparable to the cis diastereomers in most strains tested. nih.gov

In the context of anti-Hedgehog (Hh) pathway inhibition, the stereochemistry of the dioxolane ring is also crucial. nih.govnih.gov Research on des-triazole itraconazole analogues has revealed that the (4R) stereochemistry of the dioxolane ring is important for potent Hh pathway inhibition. nih.gov Specifically, analogues with the 2S,4R-cis-dioxolane orientation are preferred for anti-Hh activity. nih.gov However, pharmacokinetic studies have indicated that the 2R,4R-trans-dioxolane orientation is favored regarding metabolism and clearance. nih.gov

Table 1: Impact of Dioxolane Ring Stereochemistry on Antifungal Activity (MIC80, μg/mL)

| Fungal Strain | (2S,4R) & (2R,4S) cis-isomers | (2R,4R) trans-isomers | (2S,4S) trans-isomers |

|---|---|---|---|

| Candida albicans (10261) | 0.0156 - 0.0312 | 0.5 | 0.0156 - 0.0312 |

| Candida glabrata (BG1) | 0.5 - 2 | >4 | 1 |

| Cryptococcus neoformans (H99) | 0.0625 - 0.25 | 1 | 4 |

| Saccharomyces cerevisiae (BY4741) | 0.5 | >4 | 0.5 - 1 |

Data derived from studies on individual stereoisomers. nih.gov

For antifungal activity, the stereochemistry of the sec-butyl side chain does play a role, but the effect varies depending on the fungal species. nih.gov For instance, in some fungal strains, the difference in potency between stereoisomers at the 2'-position of the sec-butyl chain is less pronounced compared to the differences observed with the dioxolane ring stereoisomers. nih.gov

Modifications of the Triazole Moiety and Antifungal/Anti-Hedgehog Potency

The 1,2,4-triazole (B32235) moiety is a hallmark of many azole antifungal agents, including itraconazole. This nitrogen-containing ring is essential for the primary mechanism of antifungal action, which involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govnih.gov The triazole nitrogen coordinates with the heme iron of the cytochrome P450 enzyme, disrupting its function. nih.gov

Interestingly, while the triazole moiety is critical for antifungal activity, it is not required for the anti-Hedgehog (Hh) pathway inhibitory activity of itraconazole. researchgate.netnih.gov This discovery has led to the development of "des-triazole" itraconazole analogues, which lack the triazole ring but retain potent Hh pathway inhibition. nih.gov These analogues have the significant advantage of not inhibiting CYP3A4, a major human metabolic enzyme that is potently inhibited by the triazole-containing parent drug, thus reducing the potential for drug-drug interactions. google.com

Further studies have explored replacing the triazole with various other functional groups. These investigations have shown that the triazole region is amenable to a wide range of structural modifications. researchgate.netresearchgate.net For instance, replacing the triazole with a single methyl group resulted in a favorable substituent for Hh pathway antagonism. researchgate.net Generally, nonpolar substituents in this region were found to be more active than polar ones. researchgate.net

Influence of Piperazine (B1678402) and Other Core Structural Elements on SAR

The piperazine ring itself is a common motif in many biologically active compounds and provides a key structural scaffold. mdpi.com Modifications to the piperazine and the broader core structure have been explored to understand their role in the molecule's activity. For example, truncation of the itraconazole scaffold, including modifications to the linker region, has been investigated as a strategy to create more simplified analogues with improved drug-like properties. nih.gov One study identified a truncated piperazine derivative as a major metabolite and a potent Hh pathway inhibitor. nih.gov This suggests that while the entire core structure contributes to the molecule's activity, certain simplified versions can maintain or even enhance specific biological effects. nih.gov

Development of Novel Itraconazole Derivatives with Altered Biological Activity

The unique biological activities of itraconazole beyond its antifungal effects have spurred the development of novel derivatives with altered or enhanced biological profiles. researchgate.netnih.gov These efforts have largely focused on modifying the side chains and other peripheral regions of the molecule.

One area of focus has been the synthesis of itraconazole analogues with modifications to the sec-butyl side chain to enhance antiangiogenic and anti-Hedgehog pathway activities. nih.gov By replacing the sec-butyl group with a variety of other substituents, researchers have identified analogues with increased potency for inhibiting endothelial cell proliferation and the Hh pathway. nih.gov For example, a derivative with a sec-pentyl modification was found to be the only analogue in one study that demonstrated increased potency across all tested parameters compared to the parent itraconazole. nih.gov

Another approach has involved the synthesis of novel triazole derivatives containing different ester groups in the side chain to explore their impact on antifungal activity. jst.go.jp These studies have led to the identification of compounds with significant inhibitory activity against various Candida species. jst.go.jp Furthermore, the development of metal-itraconazole complexes, such as those with zinc, has been shown to enhance the antiparasitic and antifungal activity of the parent drug. nih.govresearchgate.net These novel derivatives exhibited a broad spectrum of action at low concentrations. nih.govresearchgate.net

Table 2: Examples of Novel Itraconazole Derivatives and their Biological Focus

| Derivative Type | Modification | Primary Biological Focus | Reference |

|---|---|---|---|

| Side-chain Analogues | Replacement of the sec-butyl group | Antiangiogenesis, Anti-Hedgehog | nih.gov |

| Ester-containing Triazoles | Introduction of ester groups in the side chain | Antifungal | jst.go.jp |

| Metal Complexes | Coordination with zinc | Antiparasitic, Antifungal | nih.govresearchgate.net |

Prodrug Strategies for Itraconazole for Enhanced Research Application

A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body through metabolic processes. ijpsonline.com This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of target specificity. ijpsonline.comewadirect.com

While specific prodrugs of itraconazole designed solely for research applications are not extensively detailed in the provided context, the principles of prodrug design are highly relevant for enhancing its utility in research settings. For instance, a key challenge with itraconazole is its low aqueous solubility. acs.org A prodrug strategy could be employed to create a more water-soluble derivative, facilitating easier formulation and administration in experimental models. This could involve the addition of a polar promoiety, such as a phosphate (B84403) or an amino acid ester, which would be cleaved in vivo to release the active itraconazole. ewadirect.com

Furthermore, prodrugs can be designed for targeted delivery. An enzyme-activated prodrug strategy could be utilized where the prodrug is designed to be activated by an enzyme that is overexpressed in a specific tissue or cell type under investigation, thereby concentrating the active drug at the site of interest and reducing off-target effects. ewadirect.com This approach would be particularly valuable for studying the tissue-specific effects of itraconazole in various disease models. The development of such research-focused prodrugs would be a valuable tool for further elucidating the complex biological activities of itraconazole and its analogues.

Advanced Analytical Methodologies for Itraconazole, R Research

Chromatographic Techniques for Stereoisomer Separation and Quantification

Chromatographic methods are fundamental in the analytical workflow of Itraconazole (B105839) research, enabling the separation, identification, and quantification of the parent drug and its metabolites from complex matrices. The chiral nature of Itraconazole, which possesses three chiral centers resulting in eight stereoisomers, presents a significant analytical challenge. nih.gov Clinically, Itraconazole is administered as a 1:1:1:1 racemic mixture of four cis-stereoisomers. nih.gov Therefore, stereoselective chromatographic techniques are crucial for studying the properties and disposition of individual enantiomers, including the (R)-(-)- form.

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for the enantioselective separation of Itraconazole stereoisomers. This technique utilizes chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent enantiorecognition capabilities for azole antifungal agents like Itraconazole. researchgate.netnih.govukm.mymdpi.com

The selection of the chiral column and the composition of the mobile phase are critical factors that influence the resolution of the stereoisomers. Studies have shown that cellulose-based stationary phases can be more effective than amylose-based ones for the separation of certain conazoles. researchgate.net The choice of organic modifier in the mobile phase, such as methanol (B129727), ethanol, or isopropanol, can also significantly impact the separation efficiency. researchgate.netukm.my

| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase Composition | Flow Rate | Detection | Key Findings |

|---|---|---|---|---|---|

| Cellulose-based | Chiralcel OJ | Hexane and various alcohols (e.g., ethanol, methanol) | Not Specified | UV | Effective for the separation of various imidazole derivatives. |

| Cellulose-based | Lux® Cellulose-2 | Supercritical CO2 with isopropanol as organic modifier | Not Specified | Not Specified | Provided the best separation conditions in terms of enantioresolution and analysis time for a group of azole fungicides. mdpi.com |

| Polysaccharide derivatives | Chiralpak IA, IB, IC, AS; Chiracel OJ; Kromasil Cellucoat | Supercritical CO2 with methanol as organic modifier | 2 mL/min | UV | Cellulose-based columns were generally better for separating conazoles than amylose-based columns. researchgate.net |

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the separation and identification of volatile and thermally stable compounds, its application to the analysis of Itraconazole and its metabolites is limited. Itraconazole is a large, complex molecule with low volatility and is susceptible to thermal degradation, making it unsuitable for direct GC-MS analysis.

For non-volatile compounds, a derivatization step is often employed to increase volatility and thermal stability. mdpi.commdpi.com This process, however, can add complexity to sample preparation and may not be efficient for all metabolites. The literature predominantly favors Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the analysis of Itraconazole and its metabolites due to their compatibility with non-volatile and thermally labile compounds. nih.govnih.govspectroscopyonline.comnih.gov LC-MS methods offer high sensitivity and selectivity without the need for derivatization, making them the preferred choice for pharmacokinetic and metabolism studies of Itraconazole.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. UPLC has been successfully applied to the analysis of Itraconazole and its impurities, significantly reducing analysis times.

UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are highly effective for the simultaneous quantification of Itraconazole and its major metabolites, such as hydroxyitraconazole (B3325177), in biological matrices. These methods are characterized by their high sensitivity, precision, and throughput, making them ideal for clinical and research applications.

| Column | Mobile Phase | Detection | Application | Key Advantages |

|---|---|---|---|---|

| Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Gradient of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile | MS/MS | Determination of Itraconazole and its photodegradation products. | High resolution and sensitivity for complex mixtures. |

| Waters-I Class UPLC with Agilent Zorbax SB-C18 (2.1x50mm, 3.5 µm) | Mobile phase A: 10 mM ammonium formate in water with 1% formic acid; Mobile phase B: 0.1% formic acid in acetonitrile | MS/MS | Analysis of Itraconazole and hydroxyitraconazole in human plasma. nih.gov | Rapid and robust analysis suitable for clinical studies. nih.gov |

Spectroscopic Approaches for Itraconazole Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Itraconazole and its related substances. These methods provide detailed information about the molecular structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are utilized to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the Itraconazole molecule.

Solid-state NMR (ssNMR) has also been employed to investigate the internal structure and dynamics of Itraconazole. nih.govacs.orgresearchgate.net These studies provide insights into the conformation and molecular motion of Itraconazole in the solid state, which can be correlated with its biological activities. nih.govacs.orgresearchgate.net For instance, ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR spectral analysis can reveal details about the different regions of the molecule, such as the triazole-containing dioxolane region, the phenyl-piperazine-phenyl linker, and the triazolone side-chain. nih.govacs.org

| Nucleus | Technique | Key Findings |

|---|---|---|

| ¹H | Solution-state NMR | Reveals the number of different types of protons and their neighboring environments. Downfield shifts of triazole nucleus protons have been observed upon complexation. researchgate.net |

| ¹³C | Solution-state and Solid-state NMR | Provides information on the carbon skeleton of the molecule. Solid-state NMR studies have investigated the molecular correlation time at different carbon nuclei, offering insights into the dynamics of various parts of the molecule. nih.govacs.orgresearchgate.net |

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of Itraconazole and for elucidating the structure of its metabolites and degradation products through fragmentation analysis. When coupled with a chromatographic separation technique like LC (LC-MS), it provides a powerful platform for both qualitative and quantitative analysis.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural characterization. In a typical LC-MS/MS experiment, the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to identify its structural components. For Itraconazole, a common fragmentation involves the cleavage of the molecule to produce a characteristic product ion. researchgate.netslideshare.net

| Precursor Ion (m/z) | Product Ion(s) (m/z) | Technique | Application |

|---|---|---|---|

| 705.3 ([M+H]⁺) | 392.3 | LC-ESI-MS/MS | Quantification of Itraconazole in human plasma. researchgate.net |

| 721.2 ([M+H]⁺ for Hydroxyitraconazole) | 408.3 | UPLC-MS/MS | Simultaneous quantification of Itraconazole and hydroxyitraconazole. |

| 708.2 ([M+H]⁺ for Itraconazole-d3) | 435.4 | UPLC-MS/MS | Internal standard for quantitative analysis. |

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical properties of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral analyte. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other.

The application of CD spectroscopy is particularly valuable for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. The magnitude of the CD signal, often measured as the differential extinction coefficient (Δε) or ellipticity, is directly proportional to the concentration difference between the two enantiomers in a sample. A pure enantiomer will exhibit a maximum CD signal, while a racemic mixture, containing equal amounts of both enantiomers, will be CD-silent as the opposing signals cancel each other out.

For a specific enantiomer like (R)-(-)-Itraconazole, a calibrated CD method would involve measuring the CD signal at a wavelength of maximum absorption (a Cotton effect). By comparing the signal of a sample to that of a pure standard of (R)-(-)-Itraconazole, the enantiomeric purity can be quantitatively determined. This technique offers a rapid and non-destructive alternative to chiral chromatography for assessing enantiomeric composition, provided the compound has a suitable chromophore near its stereogenic centers. While specific CD spectral data for (R)-(-)-Itraconazole is not detailed in the reviewed literature, the principle remains a fundamental application for chiral drug analysis. The technique can be coupled with high-performance liquid chromatography (HPLC-CD) to provide simultaneous achiral separation and chiral identification.

UV-Visible Spectroscopy for Quantification in Research Contexts

UV-Visible spectroscopy is a robust, accessible, and widely employed technique for the quantification of Itraconazole in bulk and pharmaceutical formulations. The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species. Itraconazole possesses chromophores that absorb light in the UV region, allowing for its determination.

Research studies have developed and validated various UV-spectrophotometric methods for Itraconazole quantification. These methods differ primarily in the solvent system used and the specific wavelength of maximum absorbance (λmax) selected for measurement. The choice of solvent is critical as it can influence the λmax. For instance, methods have been established using methanol, chloroform, acidic ethanol, and mixtures like methanol-water as solvents. The λmax for Itraconazole is consistently reported in the range of 254-267 nm.

The validation of these methods, often following International Conference on Harmonisation (ICH) guidelines, demonstrates their linearity, accuracy, precision, and robustness for research and quality control purposes. The linear range for quantification varies with the specific method but typically falls within a practical concentration range for analytical measurements.

| Solvent System | λmax (nm) | Linearity Range (µg/mL) |

|---|---|---|

| Methanol:Water (40:60 v/v) | 254 | 50-150 |

| Phosphate (B84403) Buffer (pH 2.0) | 255 | 5-60 |

| Methanol | 261 | 2.5-25 |

| Methanol | 262 | 2-14 |

| Chloroform | 267 | 1-10 |

X-ray Crystallography and Structural Biology of Itraconazole-Target Complexes

X-ray crystallography is an indispensable tool for determining the precise three-dimensional atomic structure of molecules, including complex protein-ligand interactions. In the context of Itraconazole research, this technique has been pivotal in elucidating how the drug binds to its primary fungal target, the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

Structural studies have revealed the co-crystal structures of Itraconazole complexed with CYP51 from various fungal species, including Saccharomyces cerevisiae and Candida albicans. These structures show that the Itraconazole molecule extends into the enzyme's active site. A key interaction involves the nitrogen atom (N4) of Itraconazole's triazole ring, which coordinates directly with the heme iron atom at the center of the CYP51 active site. This coordination competitively inhibits the binding of the natural substrate, lanosterol, thereby blocking ergosterol synthesis.

Beyond the heme coordination, the long, lipophilic "tail" of the Itraconazole molecule makes extensive hydrophobic and van der Waals contacts with amino acid residues lining the active site channel. These interactions contribute significantly to the high binding affinity and potency of the drug. For example, in Candida albicans CYP51, π-π stacking interactions with residues like Tyr118 have been observed. The detailed structural information from these crystallographic studies provides a rational basis for understanding the drug's mechanism of action, the molecular basis of antifungal resistance arising from mutations in the CYP51 gene, and serves as a blueprint for the design of new, more effective antifungal agents.

Computational Chemistry and Molecular Modeling of Itraconazole Interactions

Computational chemistry and molecular modeling have become essential complements to experimental techniques in drug research. These in silico methods provide profound insights into the dynamic behavior and energetic properties of drug-target interactions at a molecular level, which are often difficult to capture through experimental means alone.

Molecular Docking Studies with Fungal Enzymes and Mammalian Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as Itraconazole) when bound to the active site of another (a receptor, typically a protein).

Fungal Enzymes: Docking studies have been extensively used to investigate the interaction of Itraconazole with its primary target, fungal CYP51. These simulations consistently confirm the binding mode observed in X-ray crystallography, with the triazole ring coordinating to the heme iron and the rest of the molecule occupying the substrate-binding channel. Docking studies are also employed to compare the binding affinities of different Itraconazole stereoisomers and to screen for novel potential inhibitors. For instance, docking of Itraconazole into the active site of Candida albicans CYP51 has shown strong binding affinities, with calculated binding free energies often in the range of -9.3 to -11.0 kcal/mol.

Mammalian Targets: Itraconazole is a known inhibitor of mammalian proteins, which is the basis for some of its side effects and drug-drug interactions. Molecular docking has been used to study its interaction with human cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, and P-glycoprotein (P-gp), a transporter involved in drug efflux. These studies help to elucidate the structural basis for these off-target interactions, aiding in the prediction and management of potential adverse effects.

Molecular Dynamics Simulations of Itraconazole in Protein Binding Pockets and Membrane Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing researchers to study the conformational changes, stability, and thermodynamics of drug-receptor complexes and drug-membrane interactions.

Protein Binding Pockets: MD simulations of the Itraconazole-CYP51 complex have been performed to assess the stability of the docked conformation and to analyze the flexibility of both the ligand and the protein active site. nih.govfrontiersin.org These simulations, often run for hundreds of nanoseconds, show that the key interactions, such as the heme coordination and hydrophobic contacts, are maintained, confirming a stable binding mode. nih.govfrontiersin.org Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability and flexibility of the complex over the simulation period. nih.govresearchgate.net

Membrane Environments: As a lipophilic molecule, Itraconazole's interaction with cell membranes is a critical aspect of its pharmacology. MD simulations have been used to study the partitioning and orientation of Itraconazole within lipid bilayers, which model biological membranes. nih.govacs.org These studies have shown that Itraconazole predominantly orients itself parallel to the membrane surface, located just below the polar headgroup region. nih.govacs.org Simulations have also explored how membrane components, such as cholesterol, can affect the drug's partitioning and local concentration within the bilayer, revealing that the presence of cholesterol can reduce the affinity of Itraconazole for the membrane. nih.govacs.org This research is crucial for understanding drug permeation and for the rational design of lipid-based drug delivery systems.

Preclinical Research Models and Novel Repurposing Applications of Itraconazole, R

In Vitro Fungal Culture Models for Itraconazole (B105839) Susceptibility and Efficacy Studies

In vitro susceptibility testing is a cornerstone for evaluating the efficacy of antifungal agents like Itraconazole. Standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely employed to ensure the reproducibility and comparability of results. asm.orgnih.gov These methods are crucial for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal drug that prevents the visible growth of a microorganism.